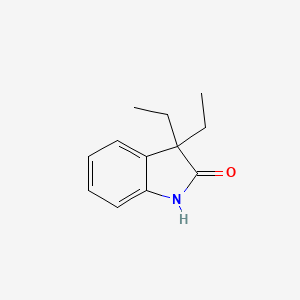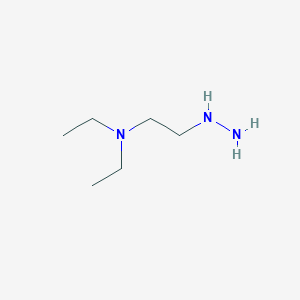![molecular formula C8H5BrN2O B8760133 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde
描述
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is a heterocyclic compound that features a bromine atom at the 3-position and a carboxaldehyde group at the 7-position of the imidazo[1,2-a]pyridine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method includes a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with an α-bromoketone in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo[1,2-a]pyridine ring system followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid.
Reduction Products: 3-Bromoimidazo[1,2-a]pyridine-7-methanol.
科学研究应用
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
作用机制
The mechanism of action of 3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde involves its interaction with specific molecular targets. The compound’s bromine atom and carboxaldehyde group enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery .
相似化合物的比较
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-7-methanol
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxaldehyde group allows for versatile chemical transformations and potential therapeutic applications .
属性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
3-bromoimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-5H |
InChI 键 |
ZSTJKWIAWSBMRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NC=C2Br)C=C1C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE](/img/structure/B8760053.png)
![2-Chloro-1-[3-(methoxymethyl)furan-2-yl]ethan-1-one](/img/structure/B8760060.png)
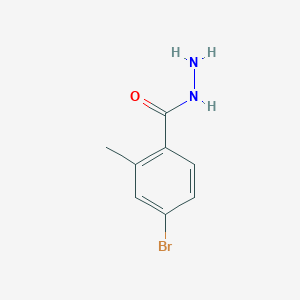
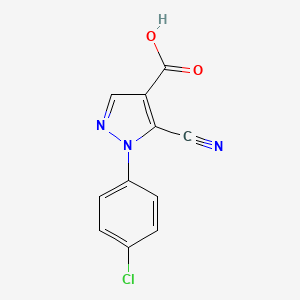


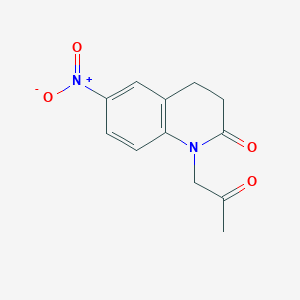
![Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]-](/img/structure/B8760097.png)
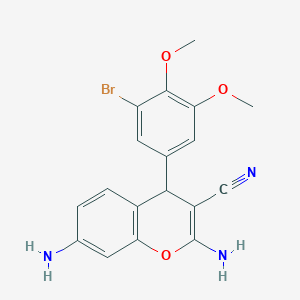
![3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester](/img/structure/B8760110.png)


